![molecular formula C20H33O5- B1248587 prostaglandin E1(1-)](/img/structure/B1248587.png)
prostaglandin E1(1-)
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Overview
Description
Prostaglandin E1(1-) is conjugate base of prostaglandin E1. It has a role as a human metabolite. It is a conjugate base of a prostaglandin E1.
Scientific Research Applications
Hepatic Protection and Liver Cell Regeneration
Prostaglandin E1 (PGE1) has demonstrated protective effects on hepatocytes, showing potential in the treatment of liver injuries and fulminant viral hepatitis. It appears to improve liver microcirculation, stabilize cell membranes, and promote liver cell proliferation (Liu & Fan, 2000).
Cardiac Biomarker Detection
PGE1 is recognized as a crucial cardiac biomarker and serves as a target for ultrasensitive determination strategies in clinical diagnostics, highlighting its significance in monitoring heart-related conditions (Zheng et al., 2016).
Angiogenesis in Ischemic Heart Disease
Evidence suggests that PGE1 promotes angiogenesis in the myocardium of patients with ischemic heart disease, potentially offering therapeutic benefits by upregulating vascular endothelial growth factor (VEGF) expression (Mehrabi et al., 2002).
Modulation of Coronary Heart Disease
PGE1 has been employed clinically to ameliorate heart diseases, with mechanisms involving the modulation of blood lipid levels and gene expressions associated with coronary heart disease (Liu et al., 2013).
EP Receptor Modulation for Various Pathologies
The structural features of PGE1 modulators show promise in selectively targeting EP receptors, which are implicated in a range of pathologies including inflammatory conditions and neurological diseases (Markovič et al., 2017).
Modulation of Inflammation
Research has underscored the role of PGE1 in influencing the balance between pro-inflammatory and anti-inflammatory cytokines, hinting at its potential utility in conditions characterized by inflammation (De Perrot et al., 2001).
properties
Molecular Formula |
C20H33O5- |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/p-1/b13-12+/t15-,16+,17+,19+/m0/s1 |
InChI Key |
GMVPRGQOIOIIMI-DWKJAMRDSA-M |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)[O-])O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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